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Compound of Interest

3,4-Dihydro-2H-1,5-
Compound Name: _ ) S
benzodioxepin-7-ylboronic acid

Cat. No.: B1586248

An In-depth Technical Guide to 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic Acid: A
Versatile Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3,4-Dihydro-2H-1,5-
benzodioxepin-7-ylboronic acid (CAS No: 279261-89-1), a pivotal chemical intermediate in
contemporary organic synthesis and medicinal chemistry. We will explore its unique structural
features, which combine the conformationally significant benzodioxepin core with the
synthetically versatile boronic acid functional group. This document details the compound's
physicochemical properties, outlines a robust synthetic methodology, and provides an in-depth
protocol for its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—
a cornerstone of modern drug discovery. The insights provided are tailored for researchers,
medicinal chemists, and process development scientists seeking to leverage this building block
for the creation of complex molecular architectures and novel pharmaceutical agents.

Introduction: The Ascendancy of Boronic Acids In
Medicinal Chemistry

The incorporation of boron into drug candidates has transitioned from a chemical novelty to a
validated strategy in pharmaceutical design.[1] Boronic acids, in particular, have gained
prominence due to their unique electronic properties, acting as mild Lewis acids and forming
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reversible covalent bonds with biological nucleophiles, a mechanism central to their role as
potent enzyme inhibitors.[2] This paradigm is exemplified by the success of FDA-approved
drugs such as the proteasome inhibitor Bortezomib (Velcade®) for multiple myeloma and the -
lactamase inhibitor Vaborbactam.[1][3]

3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid emerges as a particularly valuable
reagent in this context. It provides chemists with a scaffold that merges the proven utility of the
arylboronic acid moiety with a seven-membered benzodioxepin ring system. This heterocyclic
core is of great interest as it imparts a defined three-dimensional conformation, which can be
exploited to achieve high-affinity and selective binding to protein targets. Its primary application
lies in carbon-carbon bond formation, most notably the Suzuki-Miyaura coupling, enabling the
efficient construction of complex biaryl and heteroaryl structures that are prevalent in active
pharmaceutical ingredients (APIs).[4][5]

Physicochemical Properties and Structural Analysis

3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid is typically supplied as a white to light
yellow crystalline powder.[4][6] Its stability and ease of handling, relative to other
organometallic reagents, make it an attractive component for synthesis campaigns.

Property Value Reference(s)

CAS Number 279261-89-1 [61[71[8]

Molecular Formula CoH11BO4 (4116191

Molecular Weight 193.99 g/mol [61[71[10]
White to light yellow crystalline

Appearance [4][11]
powder

Melting Point 150°C [4][11]

Density 1.29 g/cm3 [4][11]
(3,4-dihydro-2H-1,5-

IUPAC Name benzodioxepin-7-yl)boronic [9]

acid

© 2025 BenchChem. All rights reserved. 2/10

Tech Support


https://application.wiley-vch.de/books/sample/3527309918_c01.pdf
https://www.mdpi.com/1420-3049/25/18/4323
https://pmc.ncbi.nlm.nih.gov/articles/PMC9104566/
https://www.benchchem.com/product/b1586248?utm_src=pdf-body
https://www.nbinno.com/pharmaceutical-intermediates/3-4-dihydro-2h-1-5-benzodioxepin-7-ylboronic-acid-properties-applications-ml
https://en.wikipedia.org/wiki/Suzuki_reaction
https://www.benchchem.com/product/b1586248?utm_src=pdf-body
https://www.nbinno.com/pharmaceutical-intermediates/3-4-dihydro-2h-1-5-benzodioxepin-7-ylboronic-acid-properties-applications-ml
https://www.hsppharma.com/apis-and-intermediates/3-4-dihydro-2h-1-5-benzodioxepin-7-ylboronic.html
https://www.hsppharma.com/apis-and-intermediates/3-4-dihydro-2h-1-5-benzodioxepin-7-ylboronic.html
https://www.usbio.net/biochemicals/427037/34-dihydro-2h-15-benzodioxepin-7-ylboronic-acid
https://parchem.com/chemical-supplier-distributor/3-4-dihydro-2h-1-5-benzodioxepin-7-ylboronic-acid-104761
https://www.nbinno.com/pharmaceutical-intermediates/3-4-dihydro-2h-1-5-benzodioxepin-7-ylboronic-acid-properties-applications-ml
https://www.hsppharma.com/apis-and-intermediates/3-4-dihydro-2h-1-5-benzodioxepin-7-ylboronic.html
https://fluorochem.co.uk/product/F233600/
https://www.hsppharma.com/apis-and-intermediates/3-4-dihydro-2h-1-5-benzodioxepin-7-ylboronic.html
https://www.usbio.net/biochemicals/427037/34-dihydro-2h-15-benzodioxepin-7-ylboronic-acid
https://cymitquimica.com/products/IN-DA01C5KU/34-dihydro-2h-15-benzodioxepin-6-ylboronic-acid/
https://www.nbinno.com/pharmaceutical-intermediates/3-4-dihydro-2h-1-5-benzodioxepin-7-ylboronic-acid-properties-applications-ml
https://otq.alfachemsp.com/intermediates/3-4-dihydro-2h-1-5-benzodioxepin-7-ylboronic.html
https://www.nbinno.com/pharmaceutical-intermediates/3-4-dihydro-2h-1-5-benzodioxepin-7-ylboronic-acid-properties-applications-ml
https://otq.alfachemsp.com/intermediates/3-4-dihydro-2h-1-5-benzodioxepin-7-ylboronic.html
https://www.nbinno.com/pharmaceutical-intermediates/3-4-dihydro-2h-1-5-benzodioxepin-7-ylboronic-acid-properties-applications-ml
https://otq.alfachemsp.com/intermediates/3-4-dihydro-2h-1-5-benzodioxepin-7-ylboronic.html
https://fluorochem.co.uk/product/F233600/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The molecule's structure is characterized by three key regions, each contributing to its
synthetic utility and potential biological activity.

Key Structural Features Boronic Acid Grou ‘
Aromatic Ring -B(OH)> P

| Synthetic Handle
Fused System| (Suzuki Coupling)

Benzodioxepin Core

Click to download full resolution via product page

Caption: Key functional regions of the title compound.

Synthesis and Purification Workflow

The synthesis of arylboronic acids is a well-established field. A reliable and commonly
employed strategy for 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid involves a
lithium-halogen exchange from the corresponding bromo-precursor, followed by trapping with a
borate ester and subsequent hydrolysis. This method is favored for its high efficiency and
adaptability.

Proposed Synthetic Pathway

The workflow begins with the readily accessible 7-bromo-3,4-dihydro-2H-1,5-benzodioxepin.
The critical transformation involves the replacement of the bromine atom with the boronic acid
moiety.
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G-Bromo-3,4-dihydro-2H-1,5-benzodioxepirD

Step 1: Lithiation

Reagents: n-BuLi, THF
Temp: -78 °C

i Aryl Lithium Intermediate

l (Highly Reactive)

Step 2: Borylation
Reagent: Triisopropyl borate B(O-iPr)s

Step 3: Hydrolysis
Reagent: Aqueous Acid (e.g., HCI)

3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic Acid

Click to download full resolution via product page

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis

« Rationale: This protocol employs a standard organometallic approach. The use of n-
butyllithium (n-BulLi) effects a clean lithium-halogen exchange at low temperatures,
preventing unwanted side reactions. The resulting aryllithium species is a powerful
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nucleophile that readily attacks the electrophilic boron atom of triisopropyl borate. The bulky
isopropyl groups on the borate ester help to prevent over-addition (formation of borinic or
boronic species). Finally, a simple acidic workup hydrolyzes the boronate ester to the desired
boronic acid.

Step-by-Step Methodology:

o Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere
(Argon or Nitrogen), add 7-bromo-3,4-dihydro-2H-1,5-benzodioxepin (1.0 eq) and
anhydrous tetrahydrofuran (THF).

o Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-
butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, maintaining the
internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

o Borylation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise, again ensuring
the temperature remains below -70 °C. After the addition is complete, allow the reaction
mixture to slowly warm to room temperature and stir overnight.

o Hydrolysis & Work-up: Cool the reaction mixture to 0 °C in an ice bath and quench by the
slow addition of 1 M aqueous HCI. Stir vigorously for 1-2 hours. Transfer the mixture to a
separatory funnel and extract with ethyl acetate (3x).

o Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate (Naz2S0ea), filter, and concentrate under reduced pressure. The crude product can
be purified by recrystallization from an appropriate solvent system (e.g., ethyl
acetate/hexanes) to yield the pure boronic acid.

Trustworthiness & Validation: The purity of the final product should be confirmed by NMR
spectroscopy (*H and 13C), LC-MS to confirm mass, and melting point analysis to compare
with literature values.[4][11] It is important to note that boronic acids can exist in equilibrium
with their cyclic trimeric anhydrides, known as boroxines, especially upon heating or under
vacuum.[2] This is often observed in analytical data but typically does not impede reactivity in
subsequent coupling reactions.
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Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges a carbon-
carbon bond between a boronic acid and an organohalide using a palladium catalyst.[5] It is
renowned for its mild reaction conditions, high functional group tolerance, and commercial
availability of reagents, making it a workhorse in pharmaceutical synthesis.[12]

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle
involves three primary steps:

o Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the
organohalide (R*-X), forming a Pd(ll) complex.

o Transmetalation: The organic group (R?) is transferred from the boron atom to the palladium
center. This step requires activation of the boronic acid by a base to form a more nucleophilic
"ate" complex.[13]

e Reductive Elimination: The two organic fragments (R! and R?2) are coupled, and the C-C
bond is formed, regenerating the Pd(0) catalyst to re-enter the cycle.
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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: A Representative Coupling

e Objective: To couple 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid with a model
heteroaryl halide, 2-bromopyridine.

 Justification of Reagents:

o Catalyst (Pd(PPhs)a4): Tetrakis(triphenylphosphine)palladium(0) is a reliable, commercially
available Pd(0) catalyst suitable for a wide range of substrates.

o Base (K2COs): An aqueous solution of a mild inorganic base like potassium carbonate is
sufficient to activate the boronic acid for transmetalation without hydrolyzing sensitive
functional groups.[13]
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o Solvent (Dioxane/H20): A mixed solvent system ensures the solubility of both the organic
substrates and the inorganic base, facilitating the reaction.[14]

o Step-by-Step Methodology:

o Assembly: In a microwave vial or Schlenk tube, combine 3,4-Dihydro-2H-1,5-
benzodioxepin-7-ylboronic acid (1.2 eq), 2-bromopyridine (1.0 eq), potassium
carbonate (K2COs, 3.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)4, 0.05

eq).

o Degassing: Seal the vessel and degas the mixture by subjecting it to three cycles of
vacuum followed by backfilling with an inert gas (Argon or Nitrogen). This is critical to
remove oxygen, which can deactivate the palladium catalyst.

o Solvent Addition: Add dioxane and water (e.g., in a 4:1 ratio) via syringe.

o Reaction: Heat the mixture to 85-100 °C with vigorous stirring for 2-12 hours. Reaction
progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

o Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and
extract with ethyl acetate.

o Purification: Wash the combined organic layers with brine, dry over Na2SOa4, and
concentrate. Purify the crude residue using flash column chromatography on silica gel to
isolate the desired biaryl product.

Strategic Application in Drug Discovery

The true value of this building block is realized when it is incorporated into drug discovery
programs. The benzodioxepin scaffold can act as a bioisostere for other aromatic systems or
introduce favorable physicochemical properties, while the boronic acid provides the synthetic
handle for diversification.

High-Throughput e
Screening Lead Optimization

Drug Candidate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]
2. application.wiley-vch.de [application.wiley-vch.de]

3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal
Perspective - PMC [pmc.ncbi.nlm.nih.gov]

4. nbinno.com [nbinno.com]
5. Suzuki reaction - Wikipedia [en.wikipedia.org]

6. 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic Acid CAS 279261-89-1 Manufacturers,
Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

7. usbio.net [usbio.net]

8. parchem.com [parchem.com]

9. fluorochem.co.uk [fluorochem.co.uk]

10. 3,4-Dihydro-2h-1,5-benzodioxepin-6-ylboronic acid [cymitquimica.com]

11. CAS ACID CAS 3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YLBORONIC: 279261-89-1
DA©antA%sAsirA - Sampla Saor in Aisce - CeimiceAjn Alfa [otg.alfachemsp.com]

12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
13. Suzuki Coupling [organic-chemistry.org]
14. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

To cite this document: BenchChem. [3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid
chemical structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1586248#3-4-dihydro-2h-1-5-benzodioxepin-7-
ylboronic-acid-chemical-structure]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1586248?utm_src=pdf-body-img
https://www.benchchem.com/product/b1586248?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1420-3049/25/18/4323
https://application.wiley-vch.de/books/sample/3527309918_c01.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9104566/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9104566/
https://www.nbinno.com/pharmaceutical-intermediates/3-4-dihydro-2h-1-5-benzodioxepin-7-ylboronic-acid-properties-applications-ml
https://en.wikipedia.org/wiki/Suzuki_reaction
https://www.hsppharma.com/apis-and-intermediates/3-4-dihydro-2h-1-5-benzodioxepin-7-ylboronic.html
https://www.hsppharma.com/apis-and-intermediates/3-4-dihydro-2h-1-5-benzodioxepin-7-ylboronic.html
https://www.usbio.net/biochemicals/427037/34-dihydro-2h-15-benzodioxepin-7-ylboronic-acid
https://parchem.com/chemical-supplier-distributor/3-4-dihydro-2h-1-5-benzodioxepin-7-ylboronic-acid-104761
https://fluorochem.co.uk/product/F233600/
https://cymitquimica.com/products/IN-DA01C5KU/34-dihydro-2h-15-benzodioxepin-6-ylboronic-acid/
https://otq.alfachemsp.com/intermediates/3-4-dihydro-2h-1-5-benzodioxepin-7-ylboronic.html
https://otq.alfachemsp.com/intermediates/3-4-dihydro-2h-1-5-benzodioxepin-7-ylboronic.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8153654/
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://commonorganicchemistry.com/Rxn_Pages/Suzuki/Suzuki.htm
https://www.benchchem.com/product/b1586248#3-4-dihydro-2h-1-5-benzodioxepin-7-ylboronic-acid-chemical-structure
https://www.benchchem.com/product/b1586248#3-4-dihydro-2h-1-5-benzodioxepin-7-ylboronic-acid-chemical-structure
https://www.benchchem.com/product/b1586248#3-4-dihydro-2h-1-5-benzodioxepin-7-ylboronic-acid-chemical-structure
https://www.benchchem.com/product/b1586248#3-4-dihydro-2h-1-5-benzodioxepin-7-ylboronic-acid-chemical-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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